molecular formula C18H13ClFN3 B15294789 Midazolam-d6

Midazolam-d6

Cat. No.: B15294789
M. Wt: 331.8 g/mol
InChI Key: DDLIGBOFAVUZHB-PKRPFQJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Midazolam-d6 is a deuterated form of midazolam, a short-acting benzodiazepine with an imidazole structure. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of midazolam. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems using mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Midazolam-d6 involves the incorporation of deuterium atoms into the midazolam molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in midazolam with deuterium atoms using deuterated solvents and catalysts.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the midazolam structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Midazolam-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can occur at the imidazole ring or the benzodiazepine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions include hydroxylated metabolites, reduced forms of this compound, and substituted derivatives.

Scientific Research Applications

Midazolam-d6 is widely used in scientific research for various applications:

    Pharmacokinetics and Pharmacodynamics: It is used to study the absorption, distribution, metabolism, and excretion of midazolam in biological systems.

    Drug Metabolism Studies: this compound helps in understanding the metabolic pathways and identifying metabolites.

    Clinical Research: It is used in clinical trials to monitor the pharmacokinetics of midazolam in patients.

    Toxicology Studies: this compound is used to assess the safety and toxicity of midazolam.

Mechanism of Action

Midazolam-d6 exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in sedative, anxiolytic, muscle relaxant, and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its strong anxiolytic and sedative effects.

    Alprazolam: Commonly used for anxiety and panic disorders.

Uniqueness

Midazolam-d6 is unique due to its deuterium atoms, which make it particularly useful in tracing studies and mass spectrometry. This allows for more precise pharmacokinetic and pharmacodynamic studies compared to non-deuterated compounds.

Properties

Molecular Formula

C18H13ClFN3

Molecular Weight

331.8 g/mol

IUPAC Name

8-chloro-3,4,4-trideuterio-6-(2-fluorophenyl)-1-(trideuteriomethyl)imidazo[1,5-a][1,4]benzodiazepine

InChI

InChI=1S/C18H13ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9H,10H2,1H3/i1D3,9D,10D2

InChI Key

DDLIGBOFAVUZHB-PKRPFQJCSA-N

Isomeric SMILES

[2H]C1=C2C(N=C(C3=C(N2C(=N1)C([2H])([2H])[2H])C=CC(=C3)Cl)C4=CC=CC=C4F)([2H])[2H]

Canonical SMILES

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.